2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran
Overview
Description
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with butyl, bromoethoxy, and diiodobenzoyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for research in chemistry, biology, and medicine.
Scientific Research Applications
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is used in the study of biological processes and pathways, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Bromoethoxy Substitution: The bromoethoxy group can be introduced through nucleophilic substitution reactions using bromoethanol and a suitable base.
Diiodobenzoyl Substitution: The diiodobenzoyl group can be introduced through acylation reactions using diiodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with amine or thiol groups.
Mechanism of Action
The mechanism of action of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or interfere with protein-protein interactions. The exact mechanism of action depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-n-Butyl-4-[(2-chloroethoxy)-3,5-diiodobenzoyl]benzofuran: Similar structure with a chloroethoxy group instead of bromoethoxy.
2-n-Butyl-4-[(2-fluoroethoxy)-3,5-diiodobenzoyl]benzofuran: Similar structure with a fluoroethoxy group instead of bromoethoxy.
2-n-Butyl-4-[(2-iodoethoxy)-3,5-diiodobenzoyl]benzofuran: Similar structure with an iodoethoxy group instead of bromoethoxy.
Uniqueness
The uniqueness of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the bromoethoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZONOCYTJWTZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrI2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541301 | |
Record name | [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96027-84-8 | |
Record name | [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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